molecular formula C26H45NO6S B11820452 2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid CAS No. 1808218-24-7

2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid

Cat. No.: B11820452
CAS No.: 1808218-24-7
M. Wt: 499.7 g/mol
InChI Key: BHTRKEVKTKCXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tauroursodeoxycholic acid is a hydrophilic bile acid that is naturally occurring in the body. It is a taurine conjugate of ursodeoxycholic acid and has been used for centuries in traditional Chinese medicine. In contemporary pharmacology, it is recognized for its therapeutic potential in treating various diseases, including neurodegenerative disorders and hepatobiliary conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tauroursodeoxycholic acid typically involves the conjugation of ursodeoxycholic acid with taurine. One method includes adding ursodeoxycholic acid to an acetone solution, followed by cooling and stirring with N-hydroxy succinimide. Dichloromethane is then added, and the reaction is maintained at a low temperature. The resulting solution is treated with a sodium taurate solution, filtered, and the pH is adjusted to obtain the final product .

Industrial Production Methods: Large-scale production of tauroursodeoxycholic acid can be achieved through fermentation processes using engineered Escherichia coli. This method involves optimizing the fermentation medium and conditions to enhance the conversion of taurochenodeoxycholic acid to tauroursodeoxycholic acid. The process includes the use of glycerol and yeast extract modified M9-GY medium, isopropylthio-β-galactoside induction, and a deep-tank static process to promote enzyme-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions: Tauroursodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its therapeutic effects and metabolic processes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.

Major Products: The major products formed from these reactions include various bile acid derivatives that retain the therapeutic properties of tauroursodeoxycholic acid .

Scientific Research Applications

Tauroursodeoxycholic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tauroursodeoxycholic acid involves several pathways:

Properties

IUPAC Name

2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTRKEVKTKCXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862092
Record name 2-[(3,7-Dihydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1808218-24-7
Record name 2-[(3,7-Dihydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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